Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride
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Overview
Description
Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride can be represented by the linear formula: C11H18ClNO . The InChI code for this compound is 1S/C9H13NO.ClH/c1-8-4-2-3-5-9 (8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is a solid at room temperature . The molecular weight of this compound is 215.72 .Scientific Research Applications
Herbicidal Ionic Liquids
Research has shown that this compound can be used in the synthesis and characterization of herbicidal ionic liquids . These are used in agriculture to control weeds and other unwanted plants .
Antitumor Activity
A chloro-substituted analog of this compound has shown pronounced antitumor activity . This suggests that Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride could potentially be used in cancer research .
Physicochemical Properties
The compound’s physicochemical properties such as solubility and thermal stability make it useful in various scientific research applications .
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-(2-methylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZZJLJCEZFUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride |
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